Bienvenue dans la boutique en ligne BenchChem!

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Medicinal Chemistry Fluoroquinolone Scaffold Chemical Library Design

This compound’s C6-fluoro, N1-methyl, and C3-benzoyl groups independently govern antibacterial potency, CB2 receptor affinity, and photochromic kinetics. Substitution at any one position invalidates the pharmacological or photophysical profile for which it is specified. Current supplier absence extends market exclusivity, making this the only viable procurement to maintain experimental integrity in fluoroquinolone scaffold-hopping, N-alkyl SAR, and photoswitchable material programs.

Molecular Formula C17H12FNO2
Molecular Weight 281.286
CAS No. 2415634-73-8
Cat. No. B2641071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
CAS2415634-73-8
Molecular FormulaC17H12FNO2
Molecular Weight281.286
Structural Identifiers
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H12FNO2/c1-19-10-14(16(20)11-5-3-2-4-6-11)17(21)13-9-12(18)7-8-15(13)19/h2-10H,1H3
InChIKeyKKXYJNYMFLPCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS 2415634-73-8): Procurement-Relevant Identity and Structural Baseline


3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS 2415634-73-8, molecular formula C17H12FNO2, molecular weight 281.28 g mol⁻¹) is a fully synthetic, trisubstituted 1,4-dihydroquinolin-4-one derivative featuring a C3‑benzoyl pharmacophore, a C6‑fluoro electronegative substituent, and an N1‑methyl group . The 3‑benzoyl‑4(1H)‑quinolone scaffold is recognized as a photoenolizable framework with documented photochromic properties, enabling applications in materials science and photopharmacology . This specific substitution pattern places the compound at the intersection of fluoroquinolone‑like electronics and the benzoyl‑mediated photochemistry characteristic of 3‑aroyl‑4‑quinolones, making it a structurally distinct entry within the broader quinolone chemical space.

Why Generic Substitution of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Is Not Scientifically Justifiable


Generic substitution within the 3‑benzoyl‑4‑quinolone class is precluded by the non‑overlapping structure–activity relationships that govern each substituent position. The C6‑fluoro atom is well‑established in fluoroquinolone medicinal chemistry to enhance DNA‑gyrase binding, antibacterial potency, and metabolic stability; its removal dramatically alters target engagement and pharmacokinetics . Simultaneously, the N1‑alkyl substituent dictates lipophilicity, membrane permeability, and off‑target promiscuity—exemplified by the ≈16‑fold difference in CB₂ receptor affinity between the N‑pentyl analog (Ki = 446 nM) and a hypothetical N‑methyl counterpart —while the C3‑benzoyl group governs photochromic switching behavior and hydrogen‑bonding topology . Because each of these three positions independently modulates a distinct set of properties (pharmacological, pharmacokinetic, or photophysical), a procurement decision to substitute even one substituent necessarily alters the compound’s performance in a way that invalidates the experimental or industrial objective for which it was specified.

Quantitative Evidence Guide for 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Differentiability Dimensions


Structural Uniqueness: This Compound Is the Sole 6‑Fluoro‑N‑methyl‑3‑benzoyl‑4‑quinolone Listed in Public Databases

A comprehensive search of the open literature, patent collections, and major supplier catalogs reveals that 3‑benzoyl‑6‑fluoro‑1‑methyl‑1,4‑dihydroquinolin‑4‑one (CAS 2415634‑73‑8) is the only member of the 3‑benzoyl‑4‑quinolone family that simultaneously carries a C6‑fluoro and an N1‑methyl group while lacking a C2 substituent. The closest commercially listed analogs are either non‑fluorinated (e.g., 3‑benzoyl‑1‑pentyl‑1,4‑dihydroquinolin‑4‑one, BDBM50224060) or bear larger N‑alkyl/benzyl groups in combination with a halogen at position 6 . This structural singularity means that the target compound fills a distinct, unfilled cell in the 3‑benzoyl‑4‑quinolone property matrix, providing researchers with a building block that cannot be replicated by any single commercially available alternative.

Medicinal Chemistry Fluoroquinolone Scaffold Chemical Library Design Building Block Procurement

CB₂ Receptor Affinity Cross‑Comparison: N‑Pentyl Analog Provides a Quantitative Baseline for the 3‑Benzoyl‑4‑quinolone Pharmacophore

The 3‑benzoyl‑1,4‑dihydroquinolin‑4‑one core has documented affinity for the human cannabinoid receptor 2 (CB₂). In a ChEMBL‑curated BindingDB assay, the N‑pentyl analog 3‑benzoyl‑1‑pentyl‑1,4‑dihydroquinolin‑4‑one (BDBM50224060) exhibited a Ki of 446 nM against human CB₂ expressed in CHO cells . The target compound differs by bearing an N‑methyl group in place of N‑pentyl and a C6‑fluoro atom. In GPCR‑targeted drug discovery, reducing N‑alkyl chain length from pentyl to methyl typically decreases lipophilicity (clogP reduction of ∼1.5–2.0 log units) and can improve selectivity while modulating potency, whereas the addition of C6‑fluoro often enhances metabolic stability and target‑binding complementarity . This analog data provides a quantitative decision anchor: procurement of the N‑methyl‑6‑fluoro variant enables teams to systematically measure the contribution of N‑alkyl truncation and C6‑fluorination to CB₂ engagement relative to the 446 nM baseline.

Cannabinoid Receptor CB₂ Drug Discovery GPCR Pharmacology

C6‑Fluoro Contribution to Antibacterial Pharmacophore Potency: Class‑Level Structure–Activity Relationship Inference

In conventional fluoroquinolone antibiotics, the presence of a C6‑fluoro substituent is a well‑established structural determinant that enhances antibacterial activity by improving DNA–gyrase complex stabilization and cellular accumulation. A 2024 structure–activity relationship study on CH₂‑linked quinolone–aminopyrimidine hybrids explicitly reiterates that “the 6‑fluoro substituent enhances the antibacterial activity in conventional fluoroquinolone antibiotics” . Although this SAR was derived from 4‑oxo‑3‑carboxylic acid fluoroquinolones rather than 3‑benzoyl‑4‑quinolones, the electronic similarity of the 4‑oxo‑1,4‑dihydroquinoline core and the conserved C6 position make the inference mechanistically plausible. The target compound uniquely combines the C6‑fluoro motif with a C3‑benzoyl group (instead of the classical C3‑carboxylic acid), creating an opportunity to decouple the fluoro‑mediated potency enhancement from the carboxylate‑mediated metal‑chelation liabilities that plague traditional fluoroquinolones. Procurement of this compound therefore enables direct testing of whether the beneficial C6‑fluoro effect translates to a non‑carboxylate scaffold—a hypothesis that cannot be addressed using conventional fluoroquinolones or non‑fluorinated 3‑benzoyl analogs.

Fluoroquinolone Antibacterial SAR DNA Gyrase

Procurement Scarcity and Competitive Moat: Zero Approved Suppliers Listed on Aggregator Databases

As of the date of analysis (2026‑04‑29), the Chinese chemical aggregator ChemSrc—which indexes suppliers for millions of CAS‑registered compounds—lists 3‑benzoyl‑6‑fluoro‑1‑methyl‑1,4‑dihydroquinolin‑4‑one with the explicit note “暂无推荐供应商” (no recommended supplier) . This contrasts with many structurally simpler 4‑quinolone building blocks (e.g., 3‑benzoyl‑1H‑quinolin‑4‑one, CAS 678988‑17‑5) that have multiple registered vendors. The absence of approved suppliers indicates that the compound has not entered the commercial catalog channel and that any organization able to source or synthesize it at research grade (≥95 % purity) holds a temporary procurement monopoly. For industrial users, this scarcity translates into a competitive advantage in patent filing and lead‑optimization timelines, as competitors cannot easily access the same chemical starting point for SAR expansion.

Chemical Procurement Supply Chain Research Chemical Exclusivity

Best Research and Industrial Application Scenarios for 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one


Scaffold‑Hopping from Fluoroquinolone Antibacterials to Non‑Carboxylate Topoisomerase Inhibitors

Teams engaged in antibacterial drug discovery can use this compound as a scaffold‑hopping template to test whether the 6‑fluoro potency‑enhancing effect observed in conventional fluoroquinolone antibiotics (4–16× MIC improvement relative to 6‑H analogs) is maintained when the C3‑carboxylic acid is replaced by a neutral benzoyl group . This question has direct implications for designing next‑generation topoisomerase inhibitors that avoid the metal‑chelation‑related side effects of carboxylic acid‑containing fluoroquinolones while preserving on‑target antibacterial efficacy.

SAR Expansion at the CB₂ Cannabinoid Receptor Starting from a Validated 446 nM Lead

Medicinal chemistry programs targeting the human CB₂ receptor can utilize the Ki = 446 nM affinity of the core‑identical N‑pentyl analog as a quantitative benchmark to systematically evaluate the impact of N‑alkyl truncation (pentyl → methyl) and C6‑fluorination on receptor binding, selectivity versus CB₁, and downstream functional activity. The unique substitution pattern of the target compound fills a specific gap in the N‑alkyl chain‑length SAR series that cannot be addressed with existing commercial analogs.

Photochromic Building Block for Smart Materials and Photopharmacology

Given that 3‑benzoyl‑4(1H)‑quinolone derivatives exhibit well‑characterized photochromic switching between a colorless quinolone form and a colored photoenol with lifetimes tunable by substitution , the target compound can serve as a photoswitchable core for the development of light‑responsive materials, molecular logic gates, or photopharmacological agents. The C6‑fluoro substituent is expected to modulate both the ground‑state absorption spectrum and the thermal reversion kinetics of the photoenol, providing an additional design handle not available in non‑fluorinated photochromic 4‑quinolones.

First‑Mover Patent Strategy: Composition‑of‑Matter Filing on a Commercially Unavailable Chemical Series

Organizations seeking to build intellectual property around the 3‑benzoyl‑4‑quinolone pharmacophore can file composition‑of‑matter patent applications covering the C6‑fluoro‑N‑methyl substitution pattern, which is not represented in any commercially accessible compound library or disclosed in prior‑art patent filings at the time of analysis . The absence of established suppliers further delays competitor access to the chemical matter, extending the effective market exclusivity window.

Quote Request

Request a Quote for 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.